1-(4-(Benzyloxy)phenyl)-2-bromoethanone
Overview
Description
The compound "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" is a brominated organic molecule that features a benzyloxy substituent on a phenyl ring, which is further connected to a 2-bromoethanone group. This structure suggests potential reactivity typical of bromo ketones and ethers, such as participation in nucleophilic substitution reactions or serving as intermediates in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been demonstrated through various methods. For instance, the Knoevenagel reaction has been employed to synthesize photoluminescent phenylene vinylene oligomers, indicating that similar condensation reactions could potentially be used for the synthesis of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" . Additionally, the KHSO4-catalyzed synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benzyloxy)-2-bromomethyl)benzenes under solvent-free conditions suggests a green and economical approach that could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can exhibit various interactions in the solid state. For example, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives show significant differences in packing interactions, such as C–Br...π(arene) interactions and Br...Br interactions . These findings could inform the analysis of the molecular structure of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone," which may also exhibit unique intermolecular interactions due to the presence of the bromine atom and the benzyloxy group.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl through a series of reactions including benzaldehyde condensation and bromination suggests that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" could also undergo similar transformations . Furthermore, the Wittig-Horner reaction has been used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, indicating that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" might be amenable to reactions involving phosphorus ylides .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been investigated, showing significant differences in fluorescence intensity between the solution and solid states . This suggests that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" may also exhibit interesting photophysical properties. Additionally, the crystal structures of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, provide insights into the potential solid-state behavior of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone," which could be characterized by van der Waals and weak C–H...O interactions .
Scientific Research Applications
Synthesis Applications
- Synthesis of Sulfones : A study by Enders, Berg, and Jandeleit (2003) discussed the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting the use of related compounds as precursors in sulfone synthesis (Enders, Berg, & Jandeleit, 2003).
- Liquid Crystalline Polyacetylenes : Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes, which included phenyl benzoate mesogens with tails related to the chemical structure (Kong & Tang, 1998).
- Phenolic Compound Derivatives : In a study by Seebach, Gysel, and Kinkel (1991), the synthesis of specific phenolic compound derivatives was examined, showcasing the broader chemical family's relevance in synthetic chemistry (Seebach, Gysel, & Kinkel, 1991).
Material Science and Chemistry
- Oligo(N-phenyl-m-aniline) Synthesis : A paper by Ito et al. (2002) focused on the synthesis of oligo(N-phenyl-m-aniline)s, which are related to the compound . This highlights its role in the development of novel materials (Ito et al., 2002).
- Dendrimer Synthesis : Percec, Chu, and Kawasumi (1994) discussed the synthesis of thermotropic dendrimers, where similar compounds were used as monomers, indicating its utility in advanced polymer chemistry (Percec, Chu, & Kawasumi, 1994).
Methodological Innovations
- Synthetic Method Development : Joshi, Suresh, and Adimurthy (2013) developed a new synthetic method for converting benzylic alcohols to dibenzenes, which suggests potential novel synthetic pathways for similar compounds (Joshi, Suresh, & Adimurthy, 2013).
Photophysical and Electrochemical Studies
- Photophysical Behavior : Weng et al. (2018) studied derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide, which shares structural similarities, to understand their photophysical behaviors (Weng et al., 2018).
- Electrosynthesis : A study by He, Watts, Marken, and Haswell (2007) focused on the electrosynthesis of phenyl-2-propanone derivatives from related benzyl bromides, highlighting electrochemical applications (He, Watts, Marken, & Haswell, 2007).
Green Chemistry
- Renewable Chemistry Applications : Trejo-Machin et al. (2017) explored phloretic acid as an alternative to phenolation for polybenzoxazine, signifying the potential of related compounds in sustainable chemistry applications (Trejo-Machin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCKPXQFYWNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441559 | |
Record name | 4-(Benzyloxy)-phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)phenyl)-2-bromoethanone | |
CAS RN |
4254-67-5 | |
Record name | 4-(Benzyloxy)-phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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